

# 3-(Isobutyrylamino)benzoic Acid: A Technical Guide for Chemical Research

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## Compound of Interest

Compound Name: 3-(Isobutyrylamino)benzoic acid

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An In-depth Examination of a Promising Research Chemical

## Abstract

**3-(Isobutyrylamino)benzoic acid**, also known as N-(3-carboxyphenyl)isobutyramide, is a small molecule of interest within the broader class of N-acylated aminobenzoic acids. While specific research on this particular compound is limited, its structural similarity to other biologically active 3-amido-benzoic acid derivatives suggests its potential as a valuable tool in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the known properties of **3-(Isobutyrylamino)benzoic acid** and explores its potential research applications by drawing parallels with closely related and well-studied analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic and biological potential of this and similar molecules.

## Chemical and Physical Properties

**3-(Isobutyrylamino)benzoic acid** is an organic compound with a molecular formula of  $C_{11}H_{13}NO_3$  and a molecular weight of 207.23 g/mol .<sup>[1]</sup> The structure consists of a benzoic acid moiety substituted with an isobutyrylamino group at the meta-position.

Table 1: Physicochemical Properties of **3-(Isobutyrylamino)benzoic acid**

Property	Value	Reference
IUPAC Name	3-(2-methylpropanoylamino)benzoic acid	-
Synonyms	N-(3-carboxyphenyl)isobutyramide	-
CAS Number	28533-44-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	207.23 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid (predicted)	-
Purity	Typically ≥95% for research grade	<a href="#">[3]</a>
Solubility	Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water.	-
Storage	Store in a cool, dry place.	<a href="#">[3]</a>

## Synthesis and Characterization

While a specific, detailed synthesis protocol for **3-(isobutyrylamino)benzoic acid** is not readily available in published literature, a general and plausible synthetic route involves the N-acylation of 3-aminobenzoic acid with isobutyryl chloride or isobutyric anhydride. This type of reaction, often a Schotten-Baumann reaction, is a standard method for forming amides.[\[4\]](#)

## General Experimental Protocol: N-Acylation of 3-Aminobenzoic Acid

The following is a generalized protocol based on the synthesis of similar N-acylated aminobenzoic acids.[\[4\]](#) Optimization of reaction conditions, including stoichiometry,

temperature, and reaction time, would be necessary for this specific compound.

#### Materials:

- 3-Aminobenzoic acid
- Isobutyryl chloride
- A suitable base (e.g., pyridine, triethylamine, or sodium hydroxide)
- An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution)
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

#### Procedure:

- Dissolve 3-aminobenzoic acid in the chosen solvent containing the base.
- Cool the reaction mixture in an ice bath.
- Slowly add isobutyryl chloride dropwise to the stirred solution.
- Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).
- Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter the crude product and wash with water.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-(isobutyrylamino)benzoic acid**.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

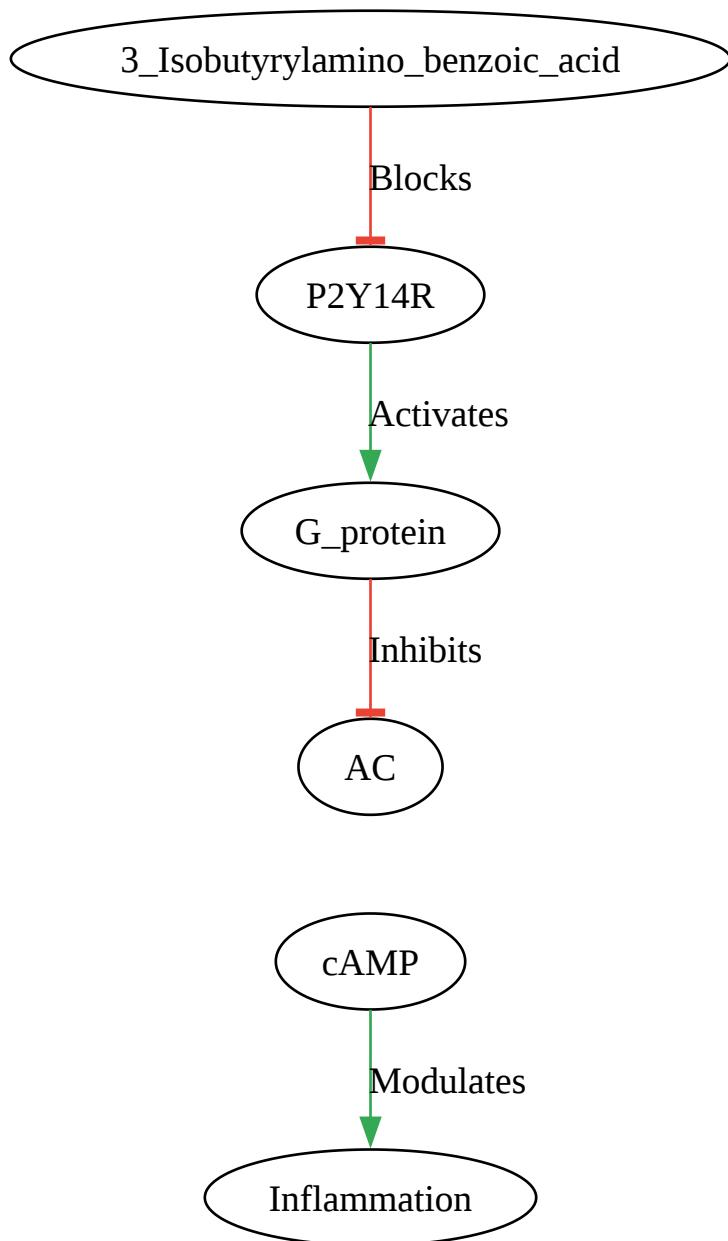
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, N-H, O-H).
- Melting Point Analysis: To assess purity.

## Potential Biological Activities and Research Applications

Although direct biological data for **3-(isobutyrylamino)benzoic acid** is scarce, the broader class of 3-amido and 3-anilino-benzoic acid derivatives has been investigated for various therapeutic applications. These studies provide a strong basis for hypothesizing the potential biological targets and research directions for the title compound.

### Potential as a P2Y<sub>14</sub> Receptor Antagonist

Recent research has identified 3-amido-5-aryl benzoic acid derivatives as potent antagonists of the P2Y<sub>14</sub> receptor, a G-protein coupled receptor implicated in immune and inflammatory responses.<sup>[5]</sup> Antagonism of this receptor is a promising strategy for the treatment of conditions like acute gouty arthritis.<sup>[5]</sup>

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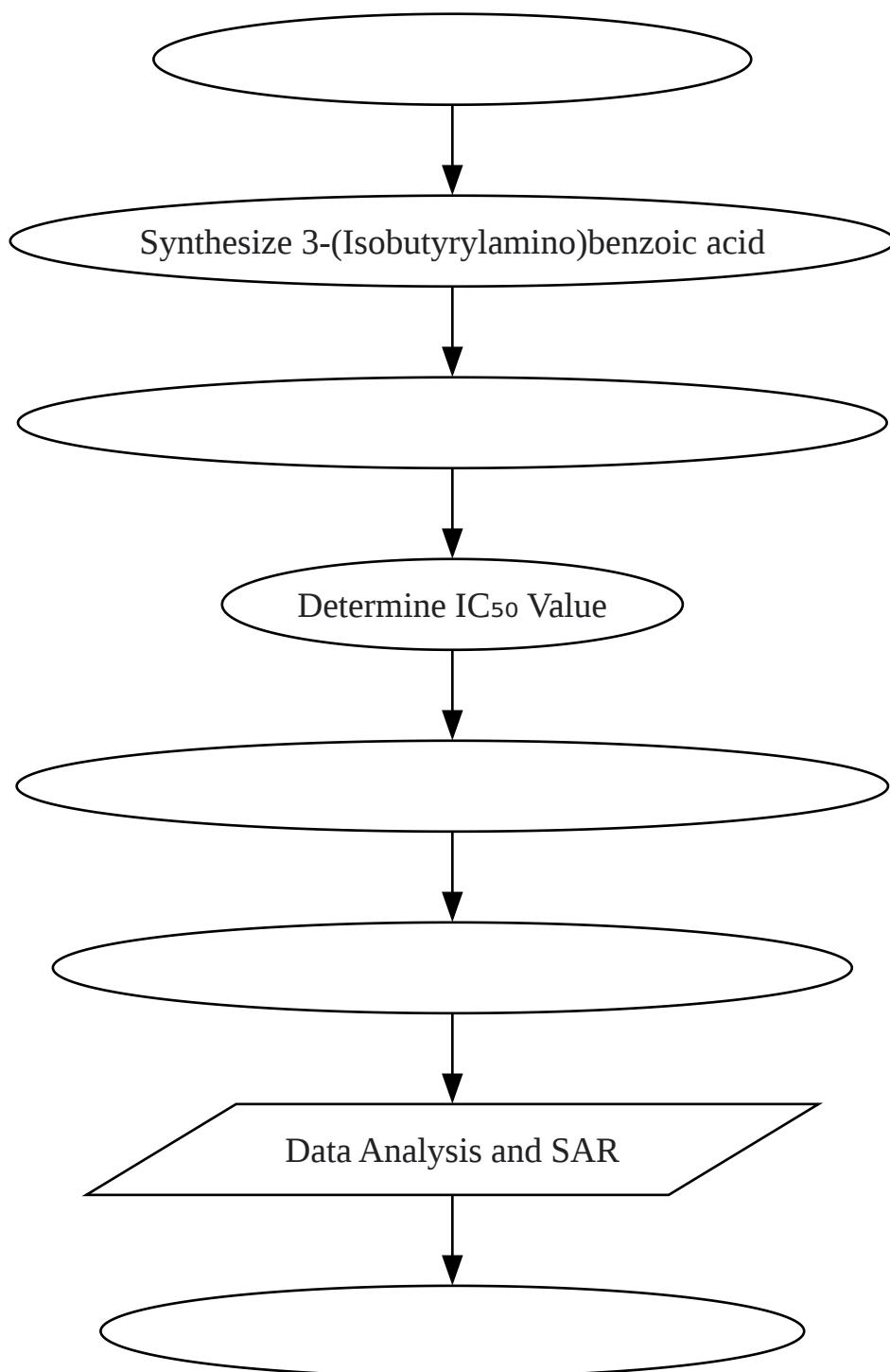
## Potential as an Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

Substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme involved in androgen biosynthesis and implicated in castrate-resistant prostate cancer.<sup>[6][7]</sup> The structural similarity suggests that **3-(isobutyrylaminobenzoic acid)** could also exhibit inhibitory activity against this enzyme.

Table 2: Example IC<sub>50</sub> Values for 3-(Phenylamino)benzoic Acid Derivatives against AKR1C3

Compound (Substituent on Phenylamino Ring)	AKR1C3 IC <sub>50</sub> (nM)	Selectivity over AKR1C2	Reference
4'-nitro	24 ± 2	>417-fold	<a href="#">[6]</a>
4'-cyano	43 ± 4	>233-fold	<a href="#">[6]</a>
4'-trifluoromethyl	55 ± 6	>182-fold	<a href="#">[6]</a>

Note: This data is for structurally related compounds, not **3-(isobutyrylamo**no)benzoic acid.

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## Experimental Protocols for Biological Evaluation (Based on Analogs)

The following are example protocols for assessing the biological activity of **3-(isobutyrylamino)benzoic acid**, adapted from studies on structurally related compounds.

## In Vitro AKR1C3 Inhibition Assay

This protocol is based on the methodology described for 3-(phenylamino)benzoic acid inhibitors.<sup>[6]</sup>

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **3-(isobutyrylamino)benzoic acid** against human AKR1C3.

### Materials:

- Recombinant human AKR1C3 enzyme
- NADPH (cofactor)
- S-tetralol (substrate)
- **3-(Isobutyrylamino)benzoic acid** (test compound)
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

### Procedure:

- Prepare a stock solution of **3-(isobutyrylamino)benzoic acid** in DMSO.
- Perform serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer, NADPH, and the diluted test compound or vehicle (DMSO) for control.
- Add the AKR1C3 enzyme to each well and incubate for a specified period at a controlled temperature (e.g., 25°C).

- Initiate the reaction by adding the substrate, S-tetralol.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the initial reaction velocities.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Safety and Handling

Based on available safety data sheets, **3-(isobutyrylamino)benzoic acid** is classified as a hazardous substance.[\[8\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[8\]](#)
- H319: Causes serious eye irritation.[\[8\]](#)
- H335: May cause respiratory irritation.[\[8\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[8\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[8\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[8\]](#)

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE) in a well-ventilated area.[\[8\]](#) This product is for research and development use only.[\[3\]](#)

## Conclusion

While **3-(isobutyrylamino)benzoic acid** remains a largely uncharacterized compound, its structural features place it within a class of molecules with demonstrated biological activities. The potential for this compound to act as an inhibitor of key enzymes like AKR1C3 or as a modulator of receptors such as P2Y<sub>14</sub> makes it a compelling candidate for further investigation. The synthetic route is likely straightforward, and established assay protocols for related compounds provide a clear roadmap for its biological evaluation. This technical guide serves as a starting point to encourage and facilitate research into the properties and potential applications of **3-(isobutyrylamino)benzoic acid**, a molecule that holds promise for the development of novel therapeutic agents.

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Email: [info@benchchem.com](mailto:info@benchchem.com)